molecular formula C23H22N2O5S B11230406 N-[4-(benzyloxy)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-[4-(benzyloxy)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11230406
M. Wt: 438.5 g/mol
InChI Key: URLGAMPUCGSLBL-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)PHENYL]-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazine ring, a benzyloxy group, and a methanesulfonyl group, which contribute to its distinct chemical properties.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

4-methylsulfonyl-N-(4-phenylmethoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H22N2O5S/c1-31(27,28)25-15-22(30-21-10-6-5-9-20(21)25)23(26)24-18-11-13-19(14-12-18)29-16-17-7-3-2-4-8-17/h2-14,22H,15-16H2,1H3,(H,24,26)

InChI Key

URLGAMPUCGSLBL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(BENZYLOXY)PHENYL]-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of the benzoxazine ring, benzyloxy group, and methanesulfonyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific applications .

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